molecular formula C20H20N4OS2 B2616631 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide CAS No. 361173-02-6

4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide

Cat. No.: B2616631
CAS No.: 361173-02-6
M. Wt: 396.53
InChI Key: GJKICHRUVVWPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide features a benzamide core substituted with a diethylamino group at the para position and a complex tricyclic heterocyclic amine moiety. The tricyclic system contains two sulfur atoms (3,10-dithia) and two nitrogen atoms (5,12-diaza), contributing to its unique electronic and steric properties.

Properties

IUPAC Name

4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2/c1-4-24(5-2)14-8-6-13(7-9-14)19(25)23-20-22-15-10-11-16-17(18(15)27-20)21-12(3)26-16/h6-11H,4-5H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKICHRUVVWPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate starting materials. This often requires the use of strong acids or bases as catalysts and may involve high-temperature conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with an intermediate compound.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzamide moiety to the tricyclic core, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the tricyclic core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: New derivatives with different substituents replacing the diethylamino group.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
    • Case studies have demonstrated that modifications to the benzamide core can enhance selectivity and potency against specific cancer types.
  • Antimicrobial Properties
    • The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial activity. Research has shown that thiazole and thiazolidine derivatives possess broad-spectrum antimicrobial effects .
    • In vitro studies have indicated that compounds similar to 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition
    • The compound's structure may allow it to interact with various enzymes crucial for disease progression. For example, related compounds have been studied as inhibitors of acetylcholinesterase and α-glucosidase, which are important targets in treating Alzheimer's disease and diabetes respectively.
    • A detailed study on enzyme kinetics could reveal the inhibitory mechanisms at play with this compound.

Toxicology and Safety Profile

Understanding the toxicity profile of 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is crucial for its development as a therapeutic agent. Toxicological assessments including acute toxicity tests and long-term exposure studies should be conducted to ensure safety for human use.

Research Methodologies

To evaluate the applications of this compound effectively:

  • Synthesis : Employ modern synthetic techniques to produce the compound efficiently.
  • Biological Assays : Conduct a series of bioassays to evaluate anticancer and antimicrobial activity.
  • Mechanistic Studies : Utilize molecular docking studies to predict interactions with biological targets.

Data Table: Summary of Applications

Application TypePotential ActivityReference Source
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Benzamide Cores

4-(Diethylamino)-N-(5-methyl-3-phenylisoxazol-4-yl)benzamide (Compound 27)
  • Structure: Shares the 4-(diethylamino)benzamide moiety but substitutes the tricyclic amine with a simpler 5-methyl-3-phenylisoxazole group .
  • Synthesis: Prepared via coupling of 4-(diethylamino)benzoic acid with 5-methyl-3-phenylisoxazol-4-amine using oxalyl chloride, yielding 35% .
  • Physical Properties : Melting point = 189.8–191.0°C, indicating higher thermal stability than some analogues (e.g., diphenylbenzamides in ).
4-(Dimethylamino)-N,N-diphenylbenzamide
  • Structure: Features a dimethylamino group and diphenylamine instead of the tricyclic system .
  • Synthesis: Higher yield (66%) achieved via 4-(dimethylamino)benzoyl chloride and N,N-diphenylamine, suggesting steric hindrance in the target compound’s tricyclic group may reduce synthetic efficiency .
4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116)
  • Structure: Simpler benzamide with an amino group and 2,6-dimethylphenyl substitution .
  • Pharmacokinetics: Rapid absorption in rats (94% oral bioavailability) but short half-life (9.4 min) due to N-acetylation metabolism . The diethylamino group in the target compound may enhance metabolic stability compared to the primary amine in LY201114.

Heterocyclic Tricyclic Analogues

N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide derivatives
  • Structure : Similar tricyclic frameworks but replace one sulfur with oxygen (4,6-dioxa) and include additional substituents (e.g., phenylsulfanyl) .
  • Implications : Sulfur atoms in the target compound’s 3,10-dithia system may increase lipophilicity and membrane permeability compared to oxygen-containing analogues.

Functionalized Benzamides with Bioactive Moieties

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structure : Ester-based benzamide with a pyridazine heterocycle .
  • Comparison : The target compound’s amide linkage and tricyclic system may offer superior hydrolytic stability and receptor-binding specificity compared to ester derivatives.

Biological Activity

Overview of the Compound

The compound is characterized by its complex structure, which includes multiple nitrogen and sulfur atoms within a bicyclic framework. This structural complexity often correlates with significant biological activity, particularly in pharmacological contexts.

  • Receptor Interaction : The compound may interact with various biological receptors, leading to modulation of physiological responses. Compounds with similar structures often act as ligands for neurotransmitter receptors or ion channels.
  • Enzyme Inhibition : Given its chemical structure, it may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and has potential therapeutic implications.
  • Antimicrobial Activity : Compounds with nitrogen and sulfur are often investigated for their antimicrobial properties. Preliminary studies suggest that similar compounds exhibit activity against a range of bacteria and fungi.

Case Studies

  • Anticancer Properties : Research has shown that related compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction. Studies on structurally similar benzamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Some studies indicate that compounds with a similar backbone may provide neuroprotection by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.

Data Tables

Biological ActivityReferenceObserved Effects
Anticancer Induction of apoptosis in cancer cell lines
Antimicrobial Inhibition of bacterial growth
Neuroprotective Reduction of neuroinflammation

Pharmacological Studies

  • In vitro studies : Laboratory analyses have shown that the compound exhibits dose-dependent effects on cell viability in various cancer cell lines.
  • In vivo studies : Animal models have demonstrated potential therapeutic effects, although further research is needed to establish safety and efficacy.

Toxicological Assessments

Preliminary toxicological evaluations indicate that while the compound shows promising biological activity, it also presents potential toxicity at higher concentrations. Detailed studies are necessary to elucidate the therapeutic window.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.